1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrCl2O2. This compound is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxymethoxy groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene involves its interaction with molecular targets in chemical reactions. The bromine and chlorine atoms can participate in electrophilic aromatic substitution, while the methoxymethoxy group can influence the reactivity and stability of the compound. The specific pathways and targets depend on the context of its use in research and industry .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chloro-2-(methoxymethoxy)benzene
- 1-Bromo-2-(methoxymethoxy)benzene
- 1-Bromo-4-(methoxymethoxy)benzene
Uniqueness
1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the methoxymethoxy group. This combination of substituents can lead to distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
201748-38-1 |
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Molecular Formula |
C8H7BrCl2O2 |
Molecular Weight |
285.95 g/mol |
IUPAC Name |
1-bromo-4,5-dichloro-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrCl2O2/c1-12-4-13-8-3-7(11)6(10)2-5(8)9/h2-3H,4H2,1H3 |
InChI Key |
SHHCJSXRFAGUQH-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1Br)Cl)Cl |
Origin of Product |
United States |
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